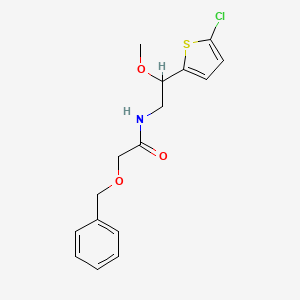
2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of an acetamide with various reagents. For instance, N-(2-hydroxyphenyl)acetamide reacts with methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles and benzodioxazasilepines . Another example is the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide via the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . These methods suggest that the synthesis of the target compound might involve similar reagents and steps, possibly with the use of chlorinating agents or silylation for introducing the chlorothiophenyl and methoxyethyl groups.
Molecular Structure Analysis
X-ray crystallography and DFT calculations are common techniques used to determine the molecular structure of similar compounds. For example, the structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized using X-ray diffraction and compared with DFT optimized geometry . Similarly, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction and DFT calculations . These studies indicate that the molecular structure of the target compound could be elucidated using similar techniques, providing information on bond lengths, angles, and overall geometry.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide undergo transsilylation and hydrolysis, leading to the formation of different silanols and silanes . The antioxidant properties of novel acetamide derivatives have also been evaluated, indicating potential reactivity with free radicals . These findings suggest that the target compound may also exhibit interesting reactivity, possibly including interactions with free radicals or undergoing transformations under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized through spectroscopic methods and computational studies. The vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential distributions have been calculated for compounds like N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide . Antioxidant activities and thermodynamic properties have been determined for other acetamide derivatives . These studies provide a framework for predicting the physical and chemical properties of the target compound, which may include its spectroscopic characteristics, reactivity, and stability.
Aplicaciones Científicas De Investigación
Adsorption and Efficacy in Soil
Research on compounds like alachlor and metolachlor, which share a functional group similarity with the acetamide moiety, reveals their interaction with soil properties. These studies show how soil organic matter, clay content, and surface area affect the adsorption, mobility, and efficacy of such chemicals, highlighting the importance of soil composition in determining the environmental behavior of acetamide herbicides (Peter & Weber, 1985).
Synthesis and Heterocyclic Chemistry
The synthesis and study of heterocyclic compounds, as seen in the work on silylation of N-(2-hydroxyphenyl)acetamide, indicate a broader chemical interest in the manipulation and investigation of acetamide derivatives. These studies contribute to the understanding of how modifications to the acetamide group affect the formation and properties of heterocycles, which could be relevant for the development of new materials or pharmaceuticals (Lazareva et al., 2017).
Pharmacological Potential
The exploration of acetamide derivatives in the context of antitumor activity provides insights into the potential medicinal chemistry applications of compounds like 2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide. By examining the antitumor efficacy of various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, researchers can identify promising leads for cancer treatment, showcasing the acetamide group's utility in drug discovery (Yurttaş et al., 2015).
Environmental Impact and Metabolism
Studies on the metabolism of chloroacetamide herbicides provide critical information on environmental safety and degradation pathways. Understanding how acetamide-based herbicides like acetochlor and metolachlor are metabolized by liver microsomes in different species helps assess their potential environmental and health impacts, informing regulatory decisions and safety evaluations (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-20-13(14-7-8-15(17)22-14)9-18-16(19)11-21-10-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYJAYYQRDHWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)COCC1=CC=CC=C1)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B2539109.png)
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)

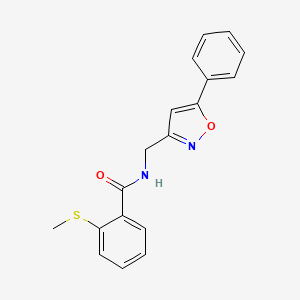
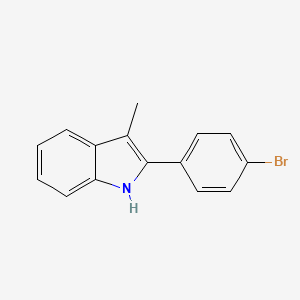
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2539116.png)
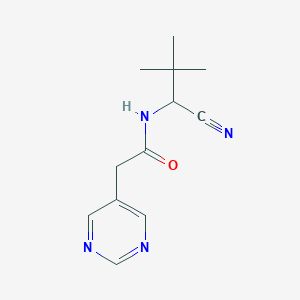

![ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2539120.png)
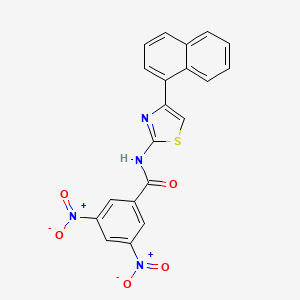
![2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2539123.png)
![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)
![2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2539126.png)
![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)